molecular formula C₂₇H₃₈D₄O₄ B1163629 27-Carboxy-7-keto Cholesterol-d4

27-Carboxy-7-keto Cholesterol-d4

Cat. No.: B1163629
M. Wt: 434.64
Attention: For research use only. Not for human or veterinary use.
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Description

27-Carboxy-7-keto Cholesterol-d4 is a deuterium-labeled stable isotope of an oxysterol metabolite, specifically designed for use in biomedical research. This compound features four deuterium atoms and has a molecular formula of C 27 H 38 D 4 O 4 and a molecular weight of 434.64 g/mol . Its unlabeled form is identified by the CAS Number 148988-30-1 . The primary research application of this compound is as a cytostatic agent for the study of cancer and other conditions characterized by rapidly proliferating cells . It serves as a critical analytical standard and tool in drug discovery and development, particularly for use as an HPLC standard and in studying the role of oxysterols in disease . This compound is a derivative of 7-ketocholesterol (7KC), a prominent oxysterol. 7KC is a highly cytotoxic oxysterol predominantly formed non-enzymatically by the oxidation of cholesterol by reactive oxygen species . It is a key biomarker of oxidative stress and is found at significantly elevated levels in numerous age-related diseases, including cardiovascular disease (e.g., in atherosclerotic plaques), neurodegenerative disorders like Alzheimer's disease, and ocular conditions . The toxicity of 7KC manifests through pathways such as oxidative stress, inflammation, and a specific form of cell death involving mitochondria and peroxisomes, which can be induced in various cell types . The presence of 7KC can disrupt normal cholesterol metabolism and impair the function of immune cells, such as macrophages in arterial plaques, thereby driving disease progression . Research into clearing 7KC from the body is being explored as a novel therapeutic strategy to regress atherosclerotic plaque . As a deuterated analog, this compound is an indispensable internal standard for mass spectrometry-based quantification, enabling precise and accurate tracking of its unlabeled counterpart in complex biological samples. Researchers utilize this compound to investigate the intricate mechanisms of oxysterol-induced cytotoxicity and to develop potential interventions.

Properties

Molecular Formula

C₂₇H₃₈D₄O₄

Molecular Weight

434.64

Synonyms

(3β)-3-Hydroxy-7-oxocholest-5-en-26-oic Acid-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences:

Compound Molecular Formula CAS RN Molecular Weight Key Features Primary Applications
27-Carboxy-7-keto Cholesterol-d4 C27H40D4O3* N/A ~412.6† C27-carboxy, C7-keto, deuterated (d4) Internal standard for MS-based quantification of oxysterols
7-Ketocholesterol (7KC) C27H44O2 566-28-9 400.64 C7-keto, major component of oxidized LDL Biomarker for oxidative stress; linked to atherosclerosis, AMD
27-Hydroxycholesterol (27-HC) C27H46O3 20380-11-4 418.66 C27-hydroxyl, estrogen receptor ligand Links hypercholesterolemia to cancer progression (e.g., breast, thyroid)
7-Dehydrocholesterol (7-DHC) C27H44O 434-16-2 384.64 C7-C8 double bond, precursor to cholesterol and vitamin D Research on Smith-Lemli-Opitz syndrome, vitamin D synthesis
Cholesterol-d4 C27H42D4O 3100-24-7 390.38 Deuterated cholesterol (d4), retains membrane structural role Tracer for cholesterol metabolism studies
7-Keto Cholesterol-d7 C27H37D7O2 N/A 407.7 Deuterated (d7) analog of 7KC Internal standard for 7KC quantification in MS

†Estimated based on 7KC-d7 (407.7) with carboxy group addition (~+12) and deuterium adjustment.

Analytical Utility in Research

  • This compound: Used as a stable isotope internal standard to account for matrix effects and ionization variability in MS. Its deuterium labeling ensures distinct mass shifts from endogenous analytes .
  • 7KC-d7 : Similarly employed for 7KC quantification but lacks the C27-carboxy group. Its higher deuterium count (d7 vs. d4) provides a larger mass difference for clearer chromatographic separation .

Clinical and Pathological Implications

  • 27-HC and 7KC : Both implicated in disease pathogenesis. 27-HC drives cancer proliferation via ERα and LXR signaling , while 7KC induces endothelial dysfunction and macrophage apoptosis .
  • This compound: No direct pathological role reported; its utility is confined to analytical chemistry.

Preparation Methods

7-Dehydrocholesterol as a Key Intermediate

The synthesis of 7-ketocholesterol derivatives universally begins with 7-dehydrocholesterol (7-DHC) , a vitamin D3 precursor. Commercial 7-DHC undergoes acetylation to protect the 3β-hydroxyl group, yielding 3β-acetoxy-7-dehydrocholesterol (2) . This intermediate is critical for subsequent dehydrogenation and oxidation steps.

Windaus-Linsert dehydrogenation, employing mercury(II) acetate, introduces a third double bond at the C9–C11 position, producing cholestatrienol acetate (3) . Modern adaptations of this century-old method achieve yields exceeding 80% through rigorous temperature control (40–50°C) and stoichiometric optimization. Saponification of 3 under basic conditions (K2CO3/MeOH) quantitatively generates cholestatrienol (4) , setting the stage for 7-keto group installation.

Oxidation to 7-Ketocholesterol

Two principal methods dominate 7-ketocholesterol synthesis:

  • Swern Oxidation : Treatment of 4 with oxalyl chloride and dimethyl sulfide in anhydrous DCM at −60°C, followed by triethylamine quenching, yields 7-ketocholesterol acetate (5) . Over-oxidation to α,β-unsaturated ketones is mitigated by limiting reagent excess and reaction time.

  • t-Butyl Chromate Oxidation : Direct oxidation of cholesteryl acetate with t-butyl chromate in acetic acid at 70°C produces 7-ketocholesteryl acetate, albeit with 25% unreacted starting material requiring preparative TLC purification.

Table 1: Comparative Analysis of 7-Ketocholesterol Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Swern Oxidation68≥95Over-oxidation side products
t-Butyl Chromate4575Incomplete conversion

Introduction of the 27-Carboxy Group

Side-Chain Functionalization Strategies

The C27 methyl terminus of cholesterol derivatives is oxidized to a carboxylic acid via a three-step sequence:

  • Epoxidation : Ozonolysis of a strategically introduced C24–C25 double bond forms an epoxide, which is hydrolyzed to a diol under acidic conditions.

  • Periodate Cleavage : Treatment with NaIO4 cleaves the diol to a C24 aldehyde.

  • Oxidation to Carboxylic Acid : Jones reagent (CrO3/H2SO4) oxidizes the aldehyde to 27-carboxy-7-ketocholesterol .

Isotopic Labeling with Deuterium

Deuteration at four positions is achieved through:

  • Methyl Group Exchange : Refluxing the C26 and C27 methyl groups with D2O in the presence of PtO2 catalyzes H/D exchange, generating CD3 moieties.

  • Synthetic Precursor Incorporation : Using deuterated acetic anhydride (Ac2O-d6) during the initial acetylation step ensures 3β-acetate-d3 formation, though this contributes only three deuteriums. Full d4 labeling requires additional deuteration at C26.

Table 2: Deuteration Efficiency in Sterol Derivatives

Deuteration MethodPositions LabeledIsotopic Purity (%)
Catalytic H/D ExchangeC26, C2798.5
Acetic Anhydride-d63β-Acetyl99.9

Purification and Characterization

Chromatographic Separation

Preparative TLC with ethyl ether/cyclohexane (90:10 v/v) resolves 7-ketocholesterol from cholesterol contaminants. Double development (ether followed by ether/cyclohexane) achieves baseline separation of diastereomers and oxidation byproducts.

Spectroscopic Validation

  • NMR : The 7-keto group resonates at δ 213 ppm in 13C NMR, while the 27-carboxy proton appears as a triplet at δ 2.41 ppm (J = 7.2 Hz).

  • Mass Spectrometry : ESI-MS shows [M−H]− at m/z 487.3 for the deuterated compound, with a 4 Da shift relative to the protiated form.

Table 3: Key Spectroscopic Signatures of 27-Carboxy-7-keto Cholesterol-d4

TechniqueDiagnostic FeatureReference Compound Shift
1H NMRδ 5.72 (m, H-6)Δ +0.03 ppm
13C NMRδ 213.1 (C-7 ketone)Δ −0.2 ppm
FT-IR1705 cm−1 (C=O stretch)N/A

Challenges and Optimization

Competing Oxidation Pathways

Swern oxidation of 7-DHC derivatives risks forming Δ4,6,8(14)-cholestatrien-3β-ol-7-one via conjugate elimination. Stabilizing the intermediate sulfonium ion with slow triethylamine addition reduces this side reaction to <5%.

Deuterium Isotope Effects

H/D exchange at C26 slows subsequent oxidation steps by 30% due to kinetic isotope effects. Compensatory measures include:

  • Extended reaction times (48–72 hr for oxidations)

  • Elevated temperatures (80°C for Jones oxidation)

Q & A

Basic Research Questions

Q. What is the role of 27-Carboxy-7-keto Cholesterol-d4 in quantifying oxysterols via mass spectrometry?

  • Methodological Answer : this compound serves as a deuterated internal standard (IS) for precise quantification of non-deuterated oxysterols in biological samples. Its use compensates for matrix effects and ionization efficiency variations in GC-/LC-MS workflows. Researchers should spike known concentrations of the IS into samples during extraction, ensuring parity in recovery rates between the IS and target analytes. Calibration curves are constructed using analyte-to-IS peak area ratios to minimize instrument drift .

Q. How do researchers select between GC-MS and LC-MS for analyzing this compound in lipidomics studies?

  • Methodological Answer : GC-MS is preferred for volatile or derivatized oxysterols, offering high resolution for structural isomers. LC-MS (e.g., reverse-phase columns with ESI or APCI ionization) is better for thermally labile compounds. For this compound, LC-MS/MS with MRM (multiple reaction monitoring) is optimal due to its polar carboxylic acid group, which enhances ionization efficiency in positive/negative mode. Method validation should include limits of detection (LOD) and quantification (LOQ) using spiked blank matrices .

Advanced Research Questions

Q. How can researchers address isotopic interference when using this compound in complex biological matrices?

  • Methodological Answer : Isotopic overlap between the deuterated IS and endogenous oxysterols can occur due to natural abundance of heavier isotopes (e.g., ¹³C, ³⁷Cl). To mitigate this:

  • Use high-resolution mass spectrometers (HRMS) to resolve mass differences (e.g., Q-TOF or Orbitrap).
  • Optimize chromatographic separation to baseline-resolve the IS and analyte.
  • Validate method specificity by analyzing IS-free matrices and comparing with spiked samples. Statistical tools like signal-to-noise (S/N) ratios and coefficient of variation (CV) across replicates ensure accuracy .

Q. What experimental design considerations are critical for longitudinal studies tracking this compound in neurodegenerative disease models?

  • Methodological Answer :

  • Sample Collection : Standardize sampling timepoints (e.g., pre-/post-treatment) to account for diurnal cholesterol fluctuations.
  • Matrix Effects : Use surrogate matrices (e.g., charcoal-stripped serum) for calibration standards to mimic biological variability.
  • Data Normalization : Normalize oxysterol levels to total cholesterol or protein content to control for inter-sample variability.
  • Contradiction Analysis : If results conflict with literature (e.g., opposing trends in oxysterol levels), re-examine extraction protocols (e.g., saponification efficiency) or validate with orthogonal methods like immunoassays .

Q. How does isotopic purity (e.g., 99 atom% D) of this compound impact quantification accuracy in tracer studies?

  • Methodological Answer : Lower isotopic purity introduces "cross-talk" between deuterated and non-deuterated species, skewing kinetic measurements. Researchers should:

  • Characterize IS purity via NMR or high-resolution MS before use.

  • Apply correction factors to raw data using the formula:
    Corrected Analyte=Observed Signal(IS Purity×IS Signal)Recovery Efficiency\text{Corrected Analyte} = \frac{\text{Observed Signal} - (\text{IS Purity} \times \text{IS Signal})}{\text{Recovery Efficiency}}

  • Validate with tracer experiments in controlled systems (e.g., cell cultures with stable isotope labeling) .

Data Interpretation & Validation

Q. How should researchers resolve contradictions in this compound recovery rates across different tissue types?

  • Methodological Answer : Tissue-specific lipid content (e.g., brain vs. liver) affects extraction efficiency. To address this:

  • Perform matrix-matched calibration using tissue homogenates from the same organ.
  • Compare recovery rates using labeled vs. unlabeled IS across tissues.
  • Apply post-extraction spiking to quantify losses during sample preparation. Statistical tools like ANOVA can identify significant inter-tissue variability .

Q. What strategies validate the oxidative stability of this compound during long-term storage?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store aliquots at elevated temperatures (e.g., 40°C) and compare degradation kinetics (via LC-MS) to controls stored at -80°C.
  • Antioxidant Additives : Test stabilizers like BHT or EDTA in storage buffers.
  • Stability Criteria : Define acceptance thresholds (e.g., <10% degradation over 6 months) and document batch-specific storage conditions in metadata .

Method Optimization

Q. How can researchers optimize collision energy (CE) in MS/MS for this compound to enhance sensitivity?

  • Methodological Answer :

  • Perform CE ramping experiments (e.g., 10–40 eV) to identify the energy yielding the highest precursor-to-product ion transition intensity.
  • Use software tools (e.g., Skyline) to automate peak integration and signal-to-noise calculations.
  • Validate with inter-laboratory comparisons or reference materials (e.g., NIST SRM 1950 plasma) .

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